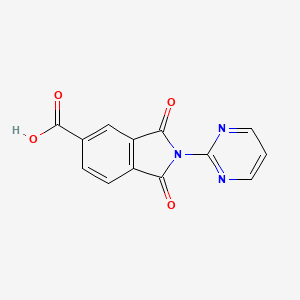

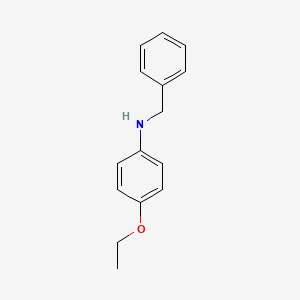

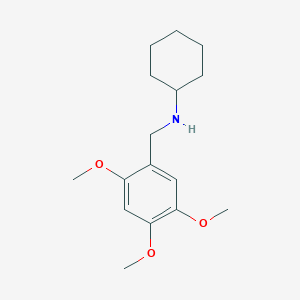

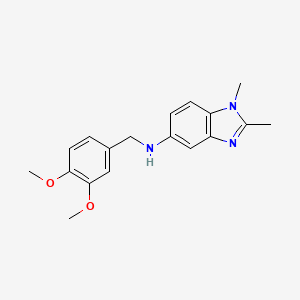

![molecular formula C14H13N3O B1332553 2-[(1H-benzimidazol-2-ylamino)methyl]phenol CAS No. 364599-60-0](/img/structure/B1332553.png)

2-[(1H-benzimidazol-2-ylamino)methyl]phenol

Vue d'ensemble

Description

The compound "2-[(1H-benzimidazol-2-ylamino)methyl]phenol" is a derivative of 1H-benzimidazole, which is a heterocyclic compound with a wide range of biological activities. Benzimidazole derivatives have been reported to exhibit antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic properties. Additionally, some of these derivatives are known to act as inhibitors of mammalian DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole ring followed by functionalization at specific positions on the ring. In the case of 2-[(1H-benzimidazol-2-ylamino)methyl]phenol, the synthesis process has been described for similar compounds where substituents are added at the 5-position of the benzimidazole ring or on the phenol moiety. These compounds are synthesized and their structures are elucidated using various spectroscopic techniques such as UV, IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole ring system, which can be further substituted with various functional groups. The structure of these compounds is often confirmed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. Spectroscopic methods, including NMR and IR, are also used to deduce structural features such as the presence of intramolecular hydrogen bonding and the nature of substituents .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, including complexation with metal ions. These reactions often result in the formation of coordination compounds where the benzimidazole derivative acts as a ligand, coordinating to the metal through nitrogen and oxygen atoms. The reactivity of these compounds can be influenced by the nature of the substituents on the benzimidazole ring and the phenol group. For instance, the presence of electron-donating or electron-withdrawing groups can affect the ligand's ability to bind to metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and molar conductivity, are determined by their molecular structure. The presence of substituents can significantly alter these properties. For example, the introduction of a nitro group can increase the compound's reactivity towards nucleophiles. The solubility of these compounds in various solvents can also be affected by the presence of functional groups that can participate in hydrogen bonding .

Relevant Case Studies

Several studies have evaluated the biological activities of benzimidazole derivatives. For instance, the antimicrobial activity of these compounds has been tested against a range of bacteria and fungi, with some derivatives showing broad-spectrum activity that is comparable to or exceeds that of standard antibiotics and antifungal agents. The mode of action of these compounds often involves the inhibition of enzymes essential for the survival of the microorganisms, such as DNA topoisomerase I in the case of mammalian cells .

Applications De Recherche Scientifique

DNA Topoisomerase I Inhibition

Benzimidazole derivatives, including 1H-benzimidazole, have shown efficacy as inhibitors of type I DNA topoisomerases. These enzymes are crucial in DNA replication and transcription processes, making these derivatives potential candidates for cancer therapy and genetic research. 5-methyl-4-(1H-benzimidazole-2-yl)phenol, a related compound, demonstrated potent topoisomerase I inhibition in vitro, highlighting the potential of similar compounds in medical research (Alpan, Gunes, & Topçu, 2007).

Synthesis and Spectroscopic Studies

Benzimidazole compounds like 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol have been synthesized and characterized for their unique structural and spectroscopic properties. These studies are fundamental in developing new materials with potential applications in various fields including pharmaceuticals and materials science (Yıldız et al., 2010).

Carbonic Anhydrase Inhibition

New phenolic Mannich bases incorporating benzimidazole, such as 2-(aminomethyl)-4-(1H-benzimidazol-2-yl)phenol, have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoforms. These findings are significant in the context of treating conditions like glaucoma and epilepsy, where carbonic anhydrase inhibitors are used (Gul, Yazıcı, Tanc, & Supuran, 2016).

Corrosion Inhibition

Benzimidazole derivatives have shown promise as corrosion inhibitors, particularly in acidic environments. Their application in protecting metals like steel from corrosion could be invaluable in industrial contexts, such as in the oil and gas industry (Yadav et al., 2016).

Photophysical Characteristics

Studies on the excited state intramolecular proton transfer (ESIPT) of benzimidazole derivatives have revealed their potential in developing new fluorescent materials. These materials could have applications in optical devices and sensors (Padalkar et al., 2011).

Catalysis in Ethylene Oligomerization

Iron(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives have been studied for their catalytic behavior in ethylene oligomerization. This research has implications for the polymer industry, particularly in the synthesis of linear alkenes (Haghverdi et al., 2018).

Antibacterial and Antifungal Properties

Various benzimidazole derivatives have demonstrated significant antibacterial and antifungal activities, making them potential candidates for new antimicrobial agents. Their effectivenessagainst specific bacterial and fungal strains could lead to the development of new treatments for infections (Tavman et al., 2010).

Spectral Characterization and Solvent Effects

The study of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their complexes with zinc(II) ion has provided insights into the effects of different solvents on complexation. This research aids in understanding the interactions between these compounds and their environment, which is crucial in fields like biochemistry and materials science (Tavman, 2006).

Antimicrobial Activity of Novel Derivatives

Novel benzimidazole-based Schiff base copper(II) complexes have been synthesized and evaluated for their DNA-binding and antibacterial activities. Their potential as antimicrobial agents, especially against resistant bacterial strains, is noteworthy (Padalkar et al., 2016).

Corrosion Inhibition in Chloride Solution

Studies have shown the effectiveness of certain benzimidazole derivatives in inhibiting corrosion of metals like brass in chloride solutions. This application is significant in the field of materials science and engineering, particularly for protecting metal infrastructures in harsh environments (Asan et al., 2005).

Synthesis and Biological Evaluation

Research into benzimidazole derivatives has expanded into their synthesis and evaluation for biological activities, such as DNA binding, antibacterial, and antifungal properties. This line of research is instrumental in the development of new pharmaceuticals and therapeutic agents (Mahmood et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(1H-benzimidazol-2-ylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c18-13-8-4-1-5-10(13)9-15-14-16-11-6-2-3-7-12(11)17-14/h1-8,18H,9H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDMDLRMBVJKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=NC3=CC=CC=C3N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354945 | |

| Record name | 2-[(1H-benzimidazol-2-ylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1H-benzimidazol-2-ylamino)methyl]phenol | |

CAS RN |

364599-60-0 | |

| Record name | 2-[(1H-benzimidazol-2-ylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

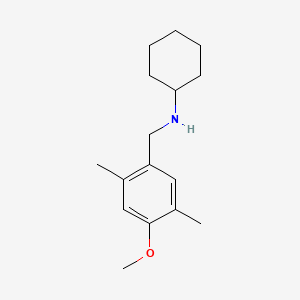

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)